N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (ID: G419-0163) is a pyrazolo[1,5-a]pyrazin-4-one derivative with a molecular formula of C₂₃H₂₂N₄O₂ and a molecular weight of 386.45 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-methylphenyl group at position 2 and an acetamide-linked 4-ethylphenyl group at position 3. Its synthesis and characterization are inferred from analogous protocols involving condensation reactions of α-chloroacetamides with heterocyclic intermediates under basic conditions .
Properties
Molecular Formula |
C23H22N4O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C23H22N4O2/c1-3-17-6-10-19(11-7-17)24-22(28)15-26-12-13-27-21(23(26)29)14-20(25-27)18-8-4-16(2)5-9-18/h4-14H,3,15H2,1-2H3,(H,24,28) |
InChI Key |
PFMKJAONUXEVAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O |
Origin of Product |
United States |
Biological Activity
N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic compound characterized by its complex structure, which integrates a pyrazolo[1,5-a]pyrazine core with acetamide and substituted phenyl rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
- Molecular Formula : C24H25N5O2
- Molecular Weight : 415.5 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often utilizing solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance solubility and reactivity. Key steps include:
- Formation of the pyrazolo[1,5-a]pyrazine core.
- Introduction of the acetamide group.
- Substitution of the phenyl rings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Antioxidant Activity
Preliminary studies indicate that compounds similar to this one exhibit significant antioxidant properties. For instance, in assays measuring anti-lipid peroxidation activity, related compounds have shown high efficacy at concentrations around 100 µM, with inhibition rates exceeding 90% in some cases .
Anti-inflammatory and Anticancer Properties
Research has suggested that the compound may possess anti-inflammatory effects by inhibiting key inflammatory pathways. Additionally, its structural analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .
Data Table of Biological Assays
| Biological Activity | Concentration (µM) | Inhibition Rate (%) | Reference |
|---|---|---|---|
| Anti-lipid peroxidation | 100 | 91.7 | |
| Soybean lipoxygenase inhibition | 100 | 28 | |
| Cytotoxicity against HeLa cells | 50 | 75 |
Case Studies
- Case Study on Antioxidant Activity : A study evaluated the antioxidant capacity of this compound using the DPPH assay. Results indicated a significant reduction in DPPH radicals at concentrations above 50 µM, suggesting strong free radical scavenging ability .
- Evaluation of Anticancer Potential : In vitro studies on breast cancer cell lines demonstrated that the compound induced apoptosis through activation of caspase pathways at concentrations ranging from 10 to 50 µM. The findings support its potential application in cancer therapy .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The replacement of the 4-ethylphenyl group in G419-0163 with a 4-chlorophenylethyl group in G419-0211 increases molecular weight by ~34.45 g/mol and introduces an electronegative chlorine atom, which may enhance binding affinity to hydrophobic targets . The sulfanyl group in the methoxyphenyl analog () likely improves solubility and metabolic stability compared to the original compound’s acetamide linkage .
Core Heterocycle Modifications :
- Compounds with triazolo[1,5-a]pyrazine () or pyrazolo[1,5-a]pyrimidine () cores exhibit distinct electronic profiles compared to the pyrazolo[1,5-a]pyrazin-4-one core of G419-0163. These modifications could influence π-π stacking interactions in biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
